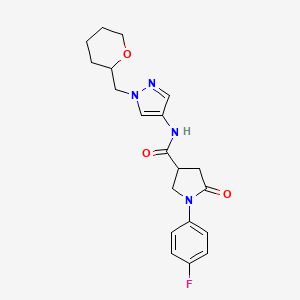

![molecular formula C9H6FNO2 B2354497 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 38520-78-4](/img/structure/B2354497.png)

6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

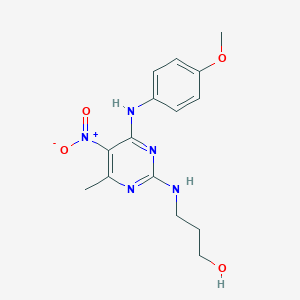

“6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one” is a chemical compound with the empirical formula C9H8FNO2 . It is a solid substance .

Synthesis Analysis

A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied. The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .Molecular Structure Analysis

The molecular structure of “6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one” can be represented by the SMILES stringO=C1NC2=CC(F)=CC=C2OC1C . This conformation maximizes overlap of the N1 electron pair with the aromatic ring as well as the ortho carbonyl . Chemical Reactions Analysis

The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 181.16 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one” is a unique chemical compound that can be synthesized from N-(2-alkynyl)aryl benzamides . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Biological Evaluation in Cancer Research

This compound has been evaluated for its activity in breast cancer cells. The newly synthesized 4H-benzo[d][1,3]oxazine compounds showed several degrees of cell proliferation inhibition, especially for those compounds having a substituted aryl at C-2 of the molecules . The 4H-benzo[d][1,3]oxazines showed an IC50 ranking from 3.1 to 95 μM in MCF-7 and HCC1954 cells . These compounds represent potential drug candidates for breast cancer treatment .

Analgesic Activity

There is evidence that 5,6-difluoro-2-Methyl-4H-benzo[d][1,3]oxazin-4-one, a similar compound, has been studied for its analgesic activity . It’s plausible that “6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one” may also have potential in this area, but further research would be needed to confirm this.

Antimicrobial Activity

Similar compounds have been screened against various microorganisms, including Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, and Serratia Marcensces . It’s possible that “6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one” could also have antimicrobial properties.

Material Science

4H-benzo[d][1,3]oxazines have been used in material science . Given the structural similarity, “6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one” might also find applications in this field.

Heat-Resistant and Electronic Applications

4H-benzo[d][1,3]oxazines have found applications in heat-resistant and electronic materials . “6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one”, due to its structural similarity, could potentially be used in similar applications.

Safety And Hazards

Eigenschaften

IUPAC Name |

6-fluoro-2-methyl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAWYHMDDZZSSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2354417.png)

![1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354418.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine](/img/structure/B2354423.png)

![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)

![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2354431.png)

![3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2354433.png)